![molecular formula C12H14ClN3O B1456741 7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one CAS No. 900640-74-6](/img/structure/B1456741.png)
7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one
Overview
Description
Quinazolinones are common structural motifs found in naturally occurring heterocycles . They are often synthesized and evaluated for their antibacterial activity .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods. For instance, the condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride can yield a cyclic compound which can further produce quinazolinone via the reaction with hydrazine hydrate .Molecular Structure Analysis
Quinoline, a compound structurally similar to quinazolinone, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinazolinone derivatives often involves nucleophilic aromatic substitution reactions .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
The compound exhibits potential as a scaffold for developing novel antimicrobial agents. Its structure allows for the synthesis of derivatives that can be tested against various bacterial strains. The presence of the quinazolin-4-one core is particularly promising due to its known bioactivity .
Pharmacology: Drug Development
In pharmacology, this compound could serve as a lead structure for the development of new drugs. Its molecular framework is conducive to modifications that could enhance its interaction with biological targets, potentially leading to the discovery of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
The unique structure of 7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one makes it suitable for enzyme inhibition studies. Researchers can explore its efficacy in inhibiting specific enzymes that are crucial in disease pathways, providing insights into its therapeutic potential .
Materials Science: Organic Synthesis
This compound can be utilized in materials science for the synthesis of organic compounds with specific properties. Its reactive sites make it a versatile precursor for the construction of complex molecules that could have applications in material design .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. Their unique chemical properties may aid in the separation and identification of substances in complex mixtures .
Environmental Science: Pollutant Degradation
The compound’s reactivity suggests it could be involved in the degradation of environmental pollutants. Studies could investigate its role in catalyzing the breakdown of harmful chemicals, contributing to environmental remediation efforts .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, indicating that they may affect pathways related to microbial growth and proliferation .
Result of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity . This suggests that these compounds may inhibit microbial growth and proliferation.
Action Environment
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity , suggesting that these compounds may be effective in a variety of environmental conditions.
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the study and development of new quinazolinone derivatives, such as “7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one”, could be a promising direction for future research.
properties
IUPAC Name |
7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11/h3-4,6,9,14H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZQNPFZHHAFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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